4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is a chemical compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic modalities. The presence of the triazole moiety contributes to its biological activity, making it a subject of interest in pharmaceutical research.
This compound is classified as an organic heterocyclic compound due to the presence of the triazole ring. It is also categorized under nitriles due to the benzonitrile functional group. Its structure allows it to participate in various chemical reactions, making it versatile in synthetic organic chemistry.
The synthesis of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of a suitable salt of 1,2,4-triazole with a bromo-substituted benzonitrile. A common method includes using dimethylformamide as a solvent to facilitate the reaction.
The molecular formula for 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile can be represented as follows:
The compound can undergo various chemical reactions typical for nitriles and triazoles:
The reactions are typically performed under controlled conditions to minimize side reactions and maximize yield. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm product formation .
The mechanism of action for compounds like 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have shown potential as aromatase inhibitors, which are important in breast cancer treatment.
Research indicates that triazole derivatives can inhibit aromatase activity by binding competitively at the active site, thereby reducing estrogen synthesis . This mechanism is crucial in developing therapeutic agents for hormone-sensitive cancers.
Relevant data from studies indicate that variations in substituents on the triazole ring can significantly affect biological activity and solubility characteristics .
The primary applications of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile include:
The compound 4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile represents a systematic IUPAC name that precisely defines its molecular architecture. The name delineates a central methine carbon bonded to three distinct moieties:
This central carbon atom is chiral due to its asymmetric tetrahedral bonding environment. However, the compound typically exists as a racemic mixture due to the absence of stereoselective synthesis in reported preparations. No enantiomeric resolution or stereochemical assignments have been documented, suggesting that current applications utilize the achiral form. The molecular formula is C₁₆H₁₁BrN₄, with a molecular weight of 339.19 g/mol [1] [4].
Table 1: Accepted Nomenclature and Identifiers
Synonym | Source/Context |
---|---|
Letrozole Bromo Impurity | Pharmacopeial standards |
4-Descyano-4-bromo-letrozole | Synthetic chemistry |
4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile | Chemical databases |
CAS 143030-54-0 | Universal identifier |
While single-crystal X-ray diffraction (XRD) data for 4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile remains unpublished in the available literature, crystallographic studies of analogous triazole-containing systems provide insight into its probable solid-state behavior. The molecular conformation is expected to be influenced by several key factors:
The compound exhibits moderate polarity with a calculated topological polar surface area (PSA) of 54.5 Ų and a LogP value of 3.55, indicating significant hydrophobicity [4]. These parameters align with crystalline packing efficiencies observed in structurally similar triazole derivatives, where π-stacking and van der Waals interactions dominate lattice stabilization.
Density Functional Theory (DFT) simulations provide atomic-level insights into this molecule’s geometry and electronic properties:
Table 2: Key Computational Parameters from DFT Modeling
Parameter | Value | Significance |
---|---|---|
HOMO-LUMO Gap | 4.1 eV | Moderately stable compound |
Dipole Moment | ~5.2 Debye | Significant molecular polarity |
C-Br Bond Length | 1.90 Å | Standard aryl bromide character |
C≡N Bond Length | 1.16 Å | Typical nitrile bond order |
LogP (calc.) | 3.55 | High lipophilicity |
Conformational scans reveal two energy minima differing by ~2.3 kcal/mol, corresponding to syn-periplanar and anti-clinal arrangements of the aryl rings relative to the triazole. The global minimum features a near-orthogonal orientation (85–95°) between the bromophenyl and benzonitrile planes, minimizing steric clash [4].
The molecular architecture of 4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile shares key features with pharmacologically active triazole derivatives, yet exhibits distinct conformational attributes:
Coordination behavior vs. metal-complexing triazoles: Unlike Cu(II)-bridging triazoles (e.g., dinuclear complexes like [Cu₂Cl₄(L)₂]), this compound lacks adjacent donor atoms, restricting metal chelation. Its biological role arises from steric mimicry rather than direct coordination [7].
Packing efficiency: Hirshfeld surface analyses of analogous triazoles reveal dominant intermolecular contacts:
Torsional constraints: Compared to bicyclic triazolium salts (e.g., 5,5-difluoro-10-[5-(trimethylsilyl)furan-2-yl]-dipyrrolodiazaborinine), this molecule exhibits greater rotational freedom around the methine carbon, reducing conformational rigidity but increasing adaptability in molecular recognition [10].
Electron-withdrawing group synergy: The combined effect of -Br (σₘ = 0.39) and -C≡N (σₘ = 0.56) substituents creates a stronger electron-deficient system than monosubstituted triazole analogues, potentially enhancing π-π stacking with electron-rich biological targets.
Table 3: Structural Comparison with Triazole Analogues
Feature | 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | Dinuclear Cu(II)-Triazole Complexes | Bicyclic Triazolium Salts |
---|---|---|---|
Coordination sites | None | Two N-donors per triazole | One N-donor |
Dominant packing | van der Waals / halogen bonding | H-bonding / π-stacking | π-π stacking |
HOMO-LUMO gap | ~4.1 eV | 1.5–2.5 eV | 3.8–4.3 eV |
Molecular symmetry | C₁ (asymmetric) | C₂/Ci (symmetric dimers) | High symmetry |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1